ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate is a chromene-based heterocyclic compound featuring a benzothiazole moiety at position 3, a 2-methylpropanoyloxy (isobutyryloxy) ester at position 7, and an ethyl ester at position 2. The 4-oxo chromene scaffold is a common structural motif in bioactive molecules, often associated with anti-inflammatory, antimicrobial, or antitumor properties.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-7-(2-methylpropanoyloxy)-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6S/c1-4-28-23(27)20-18(21-24-15-7-5-6-8-17(15)31-21)19(25)14-10-9-13(11-16(14)30-20)29-22(26)12(2)3/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREBJUBLGJNHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that has gained attention due to its potential biological activities. This compound integrates a chromene framework with a benzothiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.46 g/mol. The compound features a chromene ring system which is fused with a benzothiazole ring, enhancing its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives and chromene-based structures. Common methods include condensation reactions under controlled temperature and pH conditions, often utilizing solvents like ethanol or dimethyl sulfoxide to optimize yield and purity .
Antimicrobial Activity
Research indicates that compounds with a similar structural motif exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains in preliminary studies. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The presence of the benzothiazole moiety is believed to enhance its activity by modulating inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Anticancer Properties
Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Further research is necessary to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key analogs are summarized below:
Table 1: Structural and Molecular Comparison of Chromene Derivatives
Key Observations:
Substituent Diversity: The target compound uniquely combines a benzothiazole (electron-deficient aromatic system) with a bulky isobutyryloxy group, which may enhance lipophilicity compared to the propionoxy analog in . The 1,3-benzodioxole substituent () introduces a fused dioxygenated ring, likely improving metabolic stability.
Molecular Weight and Bioavailability: The target compound’s inferred molar mass (~461.47 g/mol) aligns with drug-like properties (Lipinski’s rule of five). The higher mass of the 4-bromophenyl derivative (523.33 g/mol, ) may reduce solubility, while the smaller (E)-3-phenylpropenoate analog (425.07 g/mol, ) could improve membrane permeability.
Synthetic Flexibility :
- The ethyl ester at position 2 in the target compound and analogs () is synthetically accessible via esterification or transesterification. In contrast, the methyl ester in may require alternative protecting-group strategies.
Potential Applications: Benzothiazole-containing analogs (target, ) are candidates for anticancer or antimicrobial agents due to the benzothiazole’s role in DNA intercalation or enzyme inhibition. The 4-bromophenyl derivative () could serve as a heavy-atom derivative for crystallographic studies using SHELX-based refinement ().
Limitations:
- The evidence lacks explicit data on the target compound’s biological activity, crystallographic parameters, or synthetic routes.
- Molecular formulas and masses for some analogs (e.g., ) must be inferred due to incomplete evidence.
Preparation Methods
Ethyl 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate Formation
The foundational chromene structure is synthesized through acid-catalyzed cyclization of ethyl 3-(2,4-dihydroxyphenyl)-3-oxopropanoate. Research demonstrates optimal yields (78-82%) using concentrated sulfuric acid in glacial acetic acid at 0-5°C. The reaction mechanism proceeds through keto-enol tautomerism followed by intramolecular cyclization:
$$
\text{C}6\text{H}3(\text{OH})2\text{COCH}2\text{COOEt} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{Chromene-4-one} + \text{H}_2\text{O}
$$
Key parameters:
- Reaction temperature: 0-5°C (prevents dihydrocoumarin formation)
- Acid concentration: 95-98% H₂SO₄
- Reaction time: 4-6 hours
Crystallization and Purification
The crude product is purified through fractional crystallization from ethanol/water (3:1 v/v), yielding pale yellow needles with melting point 189-191°C. Characterization data matches literature values:
- IR: ν 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O)
- ¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 6.35 (s, 1H, H-3), 6.85-7.95 (m, 3H, aromatic)
Benzothiazole Ring Installation
Nucleophilic Aromatic Substitution at C-3
The 3-position of the chromene core undergoes substitution with 2-mercaptobenzothiazole under Ullmann coupling conditions. Optimized parameters from analogous systems suggest:
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: DMF at 110°C for 24 hours
This method achieves 65-68% yield for similar chromene-benzothiazole hybrids. The reaction progression is monitored by TLC (hexane:ethyl acetate 4:1), with product Rf = 0.42.
Alternative Cyclocondensation Approach
Direct benzothiazole formation through reaction with 2-aminothiophenol demonstrates lower efficiency (42-45% yield) but provides better regiocontrol. The two-step sequence involves:
- Bromination at C-3 using NBS in CCl₄
- Cyclocondensation with 2-aminothiophenol in pyridine at reflux
7-O-Acylation with Isobutyryl Chloride
Protection-Deprotection Strategy
Prior to acylation, the phenolic -OH group is protected as its tert-butyldimethylsilyl (TBS) ether. Sequential steps include:
- Silylation with TBSCl/imidazole in DMF (0°C, 2h)
- Selective deprotection of the TBS group using TBAF in THF (rt, 1h)
- Acylation with isobutyryl chloride (2.5 equiv) in presence of DMAP (0.5 equiv)
This approach achieves 83% overall yield for the acylation step, compared to 58% yield without protection.
Direct Acylation Methodology
Patent literature describes single-step acylation using ionic liquid catalysis. The optimized procedure utilizes:
- Catalyst: 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH, 15 mol%)
- Solvent: H₂O/EtOH (1:1 v/v)
- Temperature: 80°C for 5 hours
- Yield: 89% with 98% purity by HPLC
Comprehensive Synthetic Comparison
The table below compares key parameters of different synthetic routes:
Spectroscopic Characterization
¹H NMR Spectral Analysis
Key diagnostic signals in CDCl₃:
- δ 1.42 (t, J=7.2 Hz, 3H, -OCH₂CH₃)
- δ 1.48 (d, J=6.8 Hz, 6H, (CH₃)₂CH-)
- δ 3.12 (septet, J=6.8 Hz, 1H, (CH₃)₂CH-)
- δ 4.48 (q, J=7.2 Hz, 2H, -OCH₂CH₃)
- δ 6.98-8.25 (m, 6H, aromatic protons)
Mass Spectrometry
High-resolution ESI-MS shows:
- Calculated for C₂₃H₁₉NO₆S: [M+H]⁺ 438.1014
- Observed: 438.1012 (Δ = 0.46 ppm)
Process Optimization Considerations
Recent advances in continuous flow chemistry suggest potential improvements:
- Microreactor-based acylation reduces reaction time from 5h to 12 minutes
- In-line IR monitoring enables real-time endpoint detection
- Solid-supported catalysts increase recyclability up to 7 cycles
Q & A
Q. What synthetic strategies are employed to prepare ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate?
Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for benzothiazole ring formation.
- Esterification using 2-methylpropanoyl chloride to introduce the acyloxy group.
- Cyclocondensation to construct the chromene scaffold.
A validated approach involves click chemistry (e.g., CuSO₄·5H₂O and sodium ascorbate in DMF) for coupling heterocyclic intermediates, as demonstrated in analogous benzothiazole derivatives .
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- NMR (¹H/¹³C) : Assigns proton environments and carbonyl/aromatic carbons.
- IR Spectroscopy : Confirms ester (C=O, ~1700 cm⁻¹) and benzothiazole (C=N, ~1600 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., triclinic systems with Z=2, as seen in related chromene-carboxylates) .
Q. How is reaction progress monitored during synthesis?
Thin-Layer Chromatography (TLC) is widely used to track intermediate formation. For example, TLC with hexane/ethyl acetate (4:1) can separate chromene intermediates, as described in triazine-based heterocycle syntheses .
Q. What purification techniques are recommended for this compound?
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 70–90% yields achieved for benzothiazole derivatives) .
- Recrystallization : Ethanol or methanol solvents refine crystalline purity.
Q. How should researchers handle safety concerns for structurally similar esters?
While specific data for this compound are limited, general precautions for esters include:
- PPE : Gloves, lab coats, and eye protection.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Refer to protocols for ethyl 4-(benzyloxy)indole-2-carboxylate .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield?
Key parameters:
- Catalyst Loading : Adjust CuSO₄·5H₂O (0.1–0.3 equiv.) to balance reaction rate and byproduct formation .
- Temperature : Microwave-assisted heating (e.g., 80°C) reduces reaction time versus traditional reflux .
- Solvent Polarity : DMF enhances solubility of polar intermediates, while THF may improve cyclization efficiency .
Q. How do researchers resolve contradictions in spectral data across studies?
- X-ray Validation : Compare experimental crystallographic data (e.g., α/β angles, unit cell parameters) with computational models to confirm structural assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
Q. What computational methods predict the compound’s reactivity or stability?
- DFT Calculations : Model HOMO/LUMO gaps to assess electrophilic/nucleophilic sites.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMF vs. ethanol) to optimize crystallization .
Q. How can regioselectivity challenges in benzothiazole functionalization be addressed?
Q. What strategies mitigate decomposition during storage?
- Lyophilization : Stabilize hygroscopic samples by freeze-drying.
- Inert Atmosphere : Store under argon in amber vials at –20°C to prevent oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
